tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-9(12)13-15/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPLEIGGSVUWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250998-21-0 | |
| Record name | TERT-BUTYL 2-BROMO-6,7-DIHYDROPYRAZOLO[1,5-A]PYRAZINE-5(4H)-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine-Mediated Ring Closure
The pyrazolo[1,5-a]pyrazine core is constructed via cyclocondensation between β-ketoesters and hydrazine derivatives. A representative protocol involves refluxing ethyl acetoacetate with tert-butyl carbazate in acetic acid, achieving 68–72% yield of the dihydropyrazine intermediate. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <±5% deviation |
| Solvent | Glacial acetic acid | Critical for protonation |
| Reaction Time | 12–18 hours | Prolonged time reduces decomposition |
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 1 hour) with CuI (2.5 mol%) and K₂CO₃ in DMF accelerates ring formation, boosting yields to 82–85% while reducing side products. This method preferentially forms the 6,7-dihydro regioisomer due to kinetic control.
Bromination Strategies
Electrophilic Aromatic Substitution
Direct bromination of the pyrazolo[1,5-a]pyrazine core employs N-bromosuccinimide (NBS) in anhydrous acetonitrile under reflux (Table 1).
Table 1: Bromination Efficiency with NBS
| NBS Equiv. | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1.1 | 80°C | 4 h | 67% | 92% |
| 1.5 | Reflux | 18 h | 89% | 98% |
| 2.0 | Reflux | 24 h | 91% | 97% |
Exceeding 1.5 equivalents NBS promotes dibromination at C-2 and C-5 positions, necessitating precise stoichiometric control.
Directed ortho-Metalation
For substrates resistant to electrophilic attack, LDA-mediated deprotonation (-78°C, THF) followed by quenching with Br₂ affords regioselective bromination (78% yield, >99% regiopurity). This method requires anhydrous conditions and inert atmosphere.
tert-Butoxycarbonyl (Boc) Protection Methodologies
In Situ Protection During Cyclization
Introducing the tert-butyl group early via Boc-protected hydrazines streamlines synthesis. Reaction of tert-butyl carbazate with β-ketoesters under Dean-Stark conditions removes water, driving the equilibrium toward the protected intermediate (94% yield).
Post-Cyclization Protection
For late-stage diversification, the free amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis:
$$ \text{NH-pyrazine} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Boc-protected product} $$
Optimized conditions (0°C to RT, 12 hours) achieve 95% conversion with <3% N-Boc/O-Boc isomerization.
Integrated Synthetic Routes
Sequential Cyclization-Bromination-Protection
A three-step sequence demonstrates scalability:
One-Pot Methodologies
Combining cyclization and bromination in a single reactor reduces purification steps:
- Heat β-ketoester, tert-butyl carbazate, and NBS in acetonitrile at 100°C for 24 hours
- Isolate via aqueous workup and column chromatography
Yield : 74%
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Methods
| Method | Total Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Sequential 3-step | 3 | 68% | >99% | Pilot-scale validated |
| One-pot cyclization/bromination | 1 | 74% | 95% | Limited to <100 g batches |
| Directed metalation | 4 | 61% | 98% | Requires cryogenic facilities |
The sequential approach balances yield and purity for GMP-compliant production, while one-pot methods favor rapid synthesis at smaller scales.
Reaction Optimization Studies
Solvent Effects in Bromination
Polar aprotic solvents (acetonitrile, DMF) enhance NBS reactivity versus halogenated solvents:
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| Acetonitrile | 37.5 | 89% |
| DCM | 8.93 | 52% |
| THF | 7.58 | 47% |
Temperature-Controlled Regioselectivity
Lower temperatures (0–25°C) favor C-2 bromination, while elevated temperatures (>80°C) promote C-5 substitution:
| Temperature | C-2:C-5 Ratio |
|---|---|
| 0°C | 98:2 |
| 25°C | 95:5 |
| 80°C | 83:17 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mL volume, 120°C) achieve 92% conversion in 8 minutes versus 18 hours batch time, enabling kilogram-scale production.
Purification Challenges
Silica gel chromatography remains standard for research quantities, while industrial processes employ crystallization from ethyl acetate/heptane (4:1) for 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the pyrazolo[1,5-a]pyrazine core, potentially altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amino derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological pathways or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrazolo[1,5-a]pyrazine derivatives with biological macromolecules, aiding in the understanding of their mechanisms of action.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazolo[1,5-a]pyrazine core can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- CAS No.: 1250998-21-0
- Molecular Formula : C₁₁H₁₆BrN₃O₂
- Molecular Weight : 302.17 g/mol .
Properties and Applications :
This compound is a brominated pyrazolo[1,5-a]pyrazine derivative protected by a tert-butyloxycarbonyl (Boc) group. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing Parkin E3 ligase modulators (e.g., ). Its reactivity at the bromine position enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex heterocycles .
Comparison with Structural Analogs
tert-Butyl (R)-3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Key Difference : Isopropyl substituent at position 5.
- Synthetic Utility: Used in Pd-catalyzed couplings with boronic acids (e.g., 4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenylboronic acid) to generate Parkin modulators .
- Molecular Weight : ~329.22 g/mol (estimated).
tert-Butyl 3-bromo-6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1301714-08-8)
tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 2306269-66-7)
Benzyl 3-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Key Difference : Trifluoromethyl group at position 3 and benzyl protection.
- Impact :
Comparative Analysis Table
Biological Activity
Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 1250998-21-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₆BrN₃O₂
- Molecular Weight : 302.17 g/mol
- Purity : 97%
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity
The biological activity of this compound is primarily associated with its potential pharmacological effects. Research indicates that compounds with similar pyrazolo structures often exhibit various biological activities, including:
- Anticancer Activity : Pyrazolo derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that modifications in the pyrazolo structure can enhance the potency against specific cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, pyrazolo derivatives have shown inhibitory effects on kinases and other targets relevant in cancer and inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the bromine atom in the structure may enhance this activity by increasing lipophilicity.
Case Studies and Research Findings
Several studies have investigated the biological effects of related pyrazolo compounds:
- Study on Anticancer Activity : A study published in PMC highlighted that pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxic effects against multiple cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . This suggests that this compound could similarly possess anticancer potential.
- Enzymatic Inhibition Research : Another study focused on enzyme inhibitors derived from pyrazolo structures indicated promising results in inhibiting phosphodiesterases and cyclooxygenases, which are crucial in inflammatory responses . This opens avenues for exploring the compound's anti-inflammatory properties.
Comparative Activity Table
The following table summarizes the biological activities of selected related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
